molecular formula C10H4Cl2FNO2 B1207414 Fluoroimide CAS No. 41205-21-4

Fluoroimide

Cat. No. B1207414
CAS RN: 41205-21-4
M. Wt: 260.04 g/mol
InChI Key: IPENDKRRWFURRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04010182

Procedure details

5.56g of the thusly resulted 4-fluoroanilinium 2,3-dichloromaleate was suspended in 40 ml of water and allowed to react for 2 hours at reflux temperatures. Upon cooling the reaction mixture, precipitated crystal was separated by filtration to obtain 4.8g of N-(4-fluorophenyl)-2,3-dichloromaleimide melting at 240°-242° C (not corrected) at a yield of 95.0%. An analysis by gas chromatography showed the product had a purity of 99.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]/[C:2](=[C:6](\[Cl:10])/[C:7]([O-])=[O:8])/[C:3]([O-])=[O:4].[F:11][C:12]1[CH:18]=[CH:17][C:15]([NH3+:16])=[CH:14][CH:13]=1.FC1C=CC([NH3+])=CC=1>O>[F:11][C:12]1[CH:18]=[CH:17][C:15]([N:16]2[C:3](=[O:4])[C:2]([Cl:1])=[C:6]([Cl:10])[C:7]2=[O:8])=[CH:14][CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl/C(/C(=O)[O-])=C(/C(=O)[O-])\Cl.FC1=CC=C([NH3+])C=C1.FC1=CC=C([NH3+])C=C1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperatures
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
precipitated crystal
CUSTOM
Type
CUSTOM
Details
was separated by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(C(=C(C1=O)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.